molecular formula C15H24O3 B600475 trans-Hydroxydavanone CAS No. 133695-00-8

trans-Hydroxydavanone

Cat. No. B600475
CAS RN: 133695-00-8
M. Wt: 252.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Hydroxydavanone is a natural product found in Artemisia pallens with data available.

Scientific Research Applications

Synthesis and Characterization

  • A concise and versatile synthesis of both cis and trans diastereomers of natural products, including trans-hydroxydavanone, has been achieved, highlighting the capability for specific chemical synthesis of these compounds (Wan et al., 2013).

Interaction with DNA and Potential Genotoxicity

  • trans-4-Hydroxy-2-nonenal, a structurally similar compound to trans-hydroxydavanone, has shown to react with DNA, creating specific adducts. This indicates potential interactions of similar compounds like trans-hydroxydavanone with nucleic acids (Wang et al., 2001).

Analytical Detection Techniques

  • Techniques like electrospray mass spectrometry have been developed for detecting compounds like trans-4-Hydroxy-2-nonenal at cellular levels. Such techniques could potentially be applied for the detection and analysis of trans-hydroxydavanone (Gioacchini et al., 1999).

Biological Impacts

  • Studies on similar compounds, like trans-4-hydroxy-2-nonenal, indicate potent cytotoxic and genotoxic properties, suggesting that compounds like trans-hydroxydavanone may have significant biological effects, warranting further research (Guéraud et al., 1999).

Potential in Disease Context

  • Investigations into the mutagenicity and genotoxicity of compounds structurally similar to trans-hydroxydavanone, like 4-Hydroxy-2-nonenal, in human cells suggest their potential role in disease mechanisms, such as cancer and oxidative stress-related conditions (Feng et al., 2003).

Analytical Chemistry and Biochemistry

  • Advanced analytical techniques are employed to study the interaction of compounds like trans-4-hydroxy-2-nonenal with proteins and peptides. These methods could be applicable to trans-hydroxydavanone for understanding its biochemical interactions (Carini et al., 2004).

properties

CAS RN

133695-00-8

Product Name

trans-Hydroxydavanone

Molecular Formula

C15H24O3

Molecular Weight

252.35

IUPAC Name

(E,2S)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]-6-hydroxy-6-methylhept-4-en-3-one

InChI

InChI=1S/C15H24O3/c1-6-15(5)10-8-13(18-15)11(2)12(16)7-9-14(3,4)17/h6-7,9,11,13,17H,1,8,10H2,2-5H3/b9-7+/t11-,13+,15-/m1/s1

SMILES

CC(C1CCC(O1)(C)C=C)C(=O)C=CC(C)(C)O

Origin of Product

United States

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